The synthesis of candesartan-d5 involves several steps, focusing on incorporating deuterium into the molecular structure of candesartan. A common method includes starting from a benzimidazole derivative and then selectively deuterating specific positions within the molecule.
Candesartan-d5 retains the core structure of candesartan while incorporating five deuterium atoms. This structural modification allows for enhanced tracking during metabolic studies.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity .
Candesartan-d5 can participate in various chemical reactions similar to those involving its non-labeled counterpart. These reactions are essential for understanding its metabolic pathways.
While candesartan-d5 itself does not have a direct mechanism of action in biological systems, it serves as a tracer for studying the pharmacodynamics and pharmacokinetics of candesartan.
Candesartan functions by competitively binding to angiotensin II receptors, inhibiting the effects of angiotensin II, which include vasoconstriction and aldosterone secretion. This action leads to vasodilation and reduced blood pressure. Candesartan-d5 allows researchers to study these processes without interference from naturally occurring isotopes, providing clearer insights into drug interactions and efficacy .
Candesartan-d5 is primarily used in scientific research settings. Its applications include:
This compound plays a crucial role in advancing our understanding of drug interactions and pharmacological effects associated with angiotensin II receptor antagonists.
Candesartan-d5 (CAS 1189650-58-5) is a deuterium-labeled analog of the angiotensin II receptor antagonist candesartan. Its systematic IUPAC name is 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-7-carboxylic acid, reflecting the substitution of five hydrogen atoms with deuterium at the ethoxy group (–O–CH₂–CH₃) [4] [8]. The molecular formula is C₂₄H₁₅D₅N₆O₃, with a molecular weight of 445.48 g/mol, compared to 440.45 g/mol for unlabeled candesartan [1] [7]. The deuterium atoms are exclusively positioned at the ethyl segment of the ethoxy side chain, ensuring minimal alteration to the molecule’s stereoelectronic properties while creating a distinct mass difference for analytical detection [3] [6].
Table 1: Isotopic Comparison of Candesartan and Candesartan-d5
Property | Candesartan | Candesartan-d5 |
---|---|---|
Molecular Formula | C₂₄H₂₀N₆O₃ | C₂₄H₁₅D₅N₆O₃ |
Molecular Weight (g/mol) | 440.45 | 445.48 |
CAS Number | 139481-59-7 | 1189650-58-5 |
Deuterium Positions | N/A | Ethoxy group (–OC₂D₅) |
Spectroscopic techniques confirm the structure: High-resolution mass spectrometry (HRMS) shows a characteristic [M+H]⁺ peak at m/z 446.48, and nuclear magnetic resonance (NMR) spectra reveal the absence of proton signals at 1.35–1.45 ppm (–CH₃) and 4.50–4.60 ppm (–CH₂–), consistent with deuteration [7] [10]. This labeling pattern enables discrimination from endogenous compounds in mass spectrometry, making Candesartan-d5 an essential internal standard for quantitative bioanalysis [1] [4].
The synthesis of Candesartan-d5 involves deuterium incorporation during the final stages of candesartan production to maximize isotopic purity and yield. A common route starts with the reaction of 2-ethoxy-4-methyl-3-nitrobenzoic acid with 4-(bromomethyl)-2'-cyanobiphenyl, followed by nitro group reduction and ring closure to form the benzimidazole core. Deuterium labeling is achieved by substituting conventional ethanol with CH₃CD₂OD (ethanol-d₅) during the etherification step, where nucleophilic displacement introduces the –OC₂D₅ group [5] [9].
Deuterium incorporation efficiency exceeds 98%, as verified by liquid chromatography-mass spectrometry (LC-MS). Key parameters influencing efficiency include:
Table 2: Synthetic Routes for Candesartan-d5
Step | Reagents/Conditions | Deuteration Efficiency |
---|---|---|
Etherification | CH₃CD₂OD, K₂CO₃, DMF, 65°C, 8h | >98% |
Alkylation | CD₃CD₂I, NaH, THF, 0°C→RT, 6h | 92–95% |
Purification | Preparative HPLC (C18 column, methanol:H₂O) | Isotopic purity >99 atom%D |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3